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molecular formula C10H13NOS B1611424 Piperidin-4-yl(thiophen-2-yl)methanone CAS No. 86542-98-5

Piperidin-4-yl(thiophen-2-yl)methanone

Cat. No. B1611424
M. Wt: 195.28 g/mol
InChI Key: QBJGQECJNLNPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739150

Procedure details

Mix 4-[(thiophene-2-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (12.9 g, 43.67 mmol) and trifluoroacetic acid (80 mL) and stir at room temperature for 2 hours. Cool in an ice/water bath and dilute with ethyl ether. Collect the resulting solid by filtration, wash with ethyl acetate and recrystallize (methanol/ethyl ether) to give the title compound as an off-white solid; mp 186°-187° C.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]1)=[O:7].FC(F)(F)C(O)=O>C(OCC)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)=[O:7]

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
80 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice/water bath
CUSTOM
Type
CUSTOM
Details
Collect the resulting solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with ethyl acetate
CUSTOM
Type
CUSTOM
Details
recrystallize (methanol/ethyl ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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